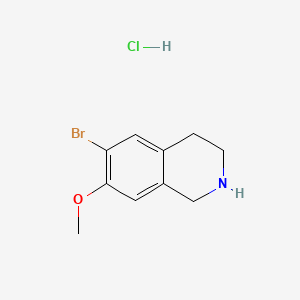

6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.: 2866323-53-5

Cat. No.: VC12009413

Molecular Formula: C10H13BrClNO

Molecular Weight: 278.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2866323-53-5 |

|---|---|

| Molecular Formula | C10H13BrClNO |

| Molecular Weight | 278.57 g/mol |

| IUPAC Name | 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H |

| Standard InChI Key | DAXWFBAPXNIMBL-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2CCNCC2=C1)Br.Cl |

| Canonical SMILES | COC1=C(C=C2CCNCC2=C1)Br.Cl |

Introduction

Chemical Identification and Structural Characteristics

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs to the tetrahydroisoquinoline class, characterized by a partially saturated isoquinoline backbone. The compound features a bromo substituent at the 6-position and a methoxy group at the 7-position, with a hydrochloride salt enhancing its stability and solubility.

Molecular Formula and Weight

-

Molecular Formula: (inferred from analogous structures).

-

Molecular Weight: 278.57 g/mol (calculated based on similar derivatives).

Key Physicochemical Properties

| Property | Value/Description | Source Analogy |

|---|---|---|

| LogP | ~2.8–3.2 (hydrophobic character) | |

| PSA (Polar Surface Area) | ~57.85 Ų | |

| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) |

The bromine and methoxy groups influence electronic distribution, affecting reactivity and interactions with biological targets .

Synthesis and Manufacturing

Synthetic routes for brominated tetrahydroisoquinolines typically involve multi-step processes, as demonstrated in analogous compounds:

Precursor Preparation

A common starting material is 3-bromophenylacetonitrile, which undergoes catalytic hydrogenation with Raney nickel to yield 3-bromophenethylamine . This intermediate is critical for constructing the tetrahydroisoquinoline core.

Ring Closure and Functionalization

-

Amidation: Reaction of 3-bromophenethylamine with methyl chloroformate in the presence of a base produces methyl 3-bromophenethylcarbamate .

-

Cyclization: Treatment with 2-oxoacetic acid and concentrated sulfuric acid in tetrahydrofuran facilitates ring closure, forming 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

-

Hydrolysis and Methoxylation: Acidic hydrolysis removes protecting groups, followed by regioselective methoxylation at the 7-position using methanol under controlled conditions .

Final Salt Formation

The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

-

NMR:

-

Mass Spectrometry: Molecular ion peak at m/z 277.98 ([M-Cl]⁺).

Thermal Stability

-

Melting Point: Estimated 210–215°C (decomposition observed due to hydrochloride salt).

-

Thermogravimetric Analysis (TGA): Weight loss ~5% at 150°C, indicating dehydration .

Current Research and Future Directions

Mechanistic Studies

Recent studies focus on structure-activity relationships (SAR) to optimize receptor affinity. For example, modifying the methoxy group’s position alters selectivity for adrenergic vs. dopaminergic targets .

Synthetic Innovations

Advances in flow chemistry aim to improve yield and reduce reaction times for multi-step syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume